Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H27FN4O3 and its molecular weight is 486.547. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Drug Synthesis
This compound is involved in the synthesis of antidepressant drugs. The process often utilizes metal-catalyzed reactions to create key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . The development of new antidepressants is crucial, given the global impact of depression and the need for medications with rapid onset and minimal side effects.
Drug Target Identification
The compound may serve as a tool in identifying drug targets. By understanding its interaction with various biological systems, researchers can classify drug substances and estimate the number of current drug targets . This is vital for drug discovery and development, as it guides the creation of treatments for various diseases.
Cancer Treatment Research
In cancer research, the compound could be used to design small molecules that inhibit CDK2, a target for selective cancer treatments . By studying its efficacy and the molecular scaffolds it interacts with, scientists can develop new cancer therapies.
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.
Mode of Action
The interaction of these compounds with their targets can result in a variety of changes. For instance, some compounds can inhibit the function of their target, while others may enhance it . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Compounds like these can affect a variety of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. For example, some compounds might induce apoptosis (programmed cell death), while others might inhibit cell growth or proliferation . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-19-4-3-5-23(16-19)31-12-14-32(15-13-31)28-30-25-17-21(27(35)36-2)8-11-24(25)26(34)33(28)18-20-6-9-22(29)10-7-20/h3-11,16-17H,12-15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDKGPYVXJKOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate |
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